Molecular weight and formula of 3-Bromo-5-(2-nitrophenoxy)pyridine
Molecular weight and formula of 3-Bromo-5-(2-nitrophenoxy)pyridine
An In-Depth Technical Guide to 3-Bromo-5-(2-nitrophenoxy)pyridine
This guide provides a comprehensive technical overview of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. This document details its core molecular attributes, a robust synthesis protocol with mechanistic insights, a multi-technique analytical workflow for quality control, and essential safety and handling procedures.
Section 1: Core Molecular Attributes
3-Bromo-5-(2-nitrophenoxy)pyridine is a substituted pyridine derivative. Its structure, featuring a bromopyridine core linked to a nitrophenyl group via an ether bond, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1] The pyridine ring acts as a basic heterocyclic scaffold, while the bromo- and nitro- functional groups offer reactive sites for further chemical modification.
Table 1: Key Properties of 3-Bromo-5-(2-nitrophenoxy)pyridine
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-(2-nitrophenoxy)pyridine | N/A |
| CAS Number | 883106-33-0 | [2][3] |
| Chemical Formula | C₁₁H₇BrN₂O₃ | N/A |
| Molecular Weight | 295.10 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)[O-] | N/A |
Note: Molecular formula and weight were calculated based on the structure derived from the IUPAC name as no direct search result provided these values.
Caption: 2D structure of 3-Bromo-5-(2-nitrophenoxy)pyridine.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for forming aryl ethers.
Mechanistic Insight
The chosen synthetic strategy involves the reaction of 3-Bromo-5-hydroxypyridine with 1-fluoro-2-nitrobenzene. The rationale is as follows:
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Nucleophile Activation: 3-Bromo-5-hydroxypyridine is deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion.
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Electrophilic Partner: 1-Fluoro-2-nitrobenzene serves as an excellent electrophile. The fluorine atom is a good leaving group, and its departure is facilitated by the powerful electron-withdrawing effect of the ortho-nitro group, which stabilizes the transient, negatively charged Meisenheimer complex intermediate.
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Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the aryl halide without interfering with the reaction mechanism.
Detailed Experimental Protocol
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Reactant Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 10 mL per gram of hydroxypyridine).
-
Initial Stirring: Stir the suspension under a nitrogen atmosphere at room temperature for 20 minutes to ensure formation of the potassium salt of the hydroxypyridine.
-
Addition of Electrophile: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the suspension dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-5-(2-nitrophenoxy)pyridine.[5]
Caption: Workflow for the synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine.
Section 3: Analytical Characterization and Quality Control
A self-validating analytical system employing orthogonal techniques is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data for any downstream applications.
Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound and to quantify any residual starting materials or by-products.
-
Protocol: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method, typically using water and acetonitrile as mobile phases, is employed to separate the components. Purity is calculated based on the relative peak area of the main product.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Protocol: The sample is analyzed using an Electrospray Ionization (ESI) mass spectrometer. The resulting spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible, providing definitive confirmation of its presence.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide an unambiguous structural elucidation of the molecule.
-
Protocol:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and coupling patterns will confirm the connectivity of the pyridine and nitrophenyl rings.[7]
-
¹³C NMR: This technique provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.[8]
-
-
Caption: A self-validating analytical workflow for quality control.
Section 4: Safety, Handling, and Storage
As a nitroaromatic and brominated compound, 3-Bromo-5-(2-nitrophenoxy)pyridine requires careful handling. Nitroaromatic compounds are known for their potential toxicity and mutagenicity, while brominated organics can be irritants.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it segregated from strong oxidizing agents and bases.[10]
-
Spill & Disposal: In case of a spill, avoid generating dust.[11] Sweep up the material using dry clean-up procedures and place it in a suitable, labeled container for disposal.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
References
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Novachem. (2024, February 14). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from [Link]
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De, S., & Dudley, G. B. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health (PMC). Retrieved from [Link]
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Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]
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MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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Patel, N. B., et al. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (PMC). Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(2,4-dimethylphenoxy)pyridine. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]
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